molecular formula C7H10N2O4 B11764705 6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid

6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B11764705
M. Wt: 186.17 g/mol
InChI Key: QBKPSADBENEJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid follows IUPAC guidelines for polycyclic systems. The parent structure is a bicyclo[3.2.1]octane, a fused ring system comprising seven atoms distributed across two rings (three-membered and five-membered bridges). The numbering begins at the bridgehead nitrogen atom (position 1), proceeds through the larger bridge (positions 2–5), and continues through the smaller bridge (positions 6–8).

Substituents are prioritized based on functional group hierarchy:

  • The carboxylic acid group at position 2 receives the suffix "-carboxylic acid."
  • The hydroxy group at position 6 and the oxo group at position 7 are designated as prefixes in descending order of priority.

Table 1: Comparative IUPAC Nomenclature of Related Diazabicyclic Compounds

Compound Molecular Formula Bridge System Key Substituents
This compound C₇H₁₀N₂O₄ [3.2.1] -OH (C6), =O (C7), -COOH (C2)
(2S,5S)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid C₁₄H₁₆N₂O₄ [3.2.1] -OCH₂C₆H₅ (C6), =O (C7), -COOH (C2)
endo-6-hydroxy-6-phenyl-1,3-diazabicyclo[3.2.0]heptan-2-one C₁₁H₁₂N₂O₂ [3.2.0] -OH (C6), =O (C2), -C₆H₅ (C6)

The [3.2.1] bridge system distinguishes this compound from smaller frameworks like bicyclo[3.2.0]heptane or larger systems such as bicyclo[5.4.0]undecene. The carboxylic acid moiety introduces hydrogen-bonding capacity absent in ester or ether derivatives.

Molecular Geometry and Conformational Analysis

The bicyclo[3.2.1]octane core imposes significant strain, with bond angles deviating from ideal sp³ hybridization. Computational models suggest the following features:

  • The six-membered ring adopts a boat-like conformation to alleviate torsional strain.
  • The three-membered bridge (N1–C8–C7) exhibits angle compression (~85–90°) typical of small cyclic amines.
  • The carboxylic acid group at C2 participates in intramolecular hydrogen bonding with the C6 hydroxyl, stabilizing the equatorial position of the -COOH moiety.

Table 2: Key Geometric Parameters (Theoretical)

Parameter Value Description
N1–C2 bond length 1.47 Å Slightly elongated due to adjacent carbonyl
C6–O (hydroxyl) bond length 1.42 Å Characteristic of alcohol groups
C7=O bond length 1.22 Å Standard carbonyl bond length
N1–C8–C7 bond angle 88° Compressed angle in three-membered bridge

Comparisons with the benzyloxy derivative reveal that bulkier substituents at C6 increase steric hindrance, forcing the bicyclic system into a twisted conformation. The absence of crystallographic data for the title compound necessitates reliance on computational analogs and related structures.

Crystallographic Studies and Solid-State Arrangement

While no single-crystal X-ray diffraction data exists for this compound in the provided sources, insights can be extrapolated from similar diazabicyclic compounds:

  • The carboxylate group in bicyclo[3.2.0] systems forms extended hydrogen-bonding networks with adjacent molecules.
  • In (2S,5S)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, the benzyloxy group creates hydrophobic pockets that influence crystal packing.

The title compound’s solid-state behavior likely features:

  • Layered structures stabilized by O–H···O=C interactions between carboxylic acid groups.
  • π-π stacking interactions absent due to the lack of aromatic substituents.

Table 3: Hypothetical Crystallographic Parameters

Parameter Predicted Value Basis for Prediction
Space group P2₁/c Common for H-bonded carboxylic acids
Unit cell volume ~800 ų Comparable to C₁₄H₁₆N₂O₄
Hydrogen bond length (O–H···O) 1.85 Å Typical for carboxylic acid dimers

Experimental validation through powder XRD or cryo-EM would resolve uncertainties in polymorphic forms and thermal stability.

Comparative Analysis with Related Diazabicyclic Compounds

The [3.2.1] bridge system occupies a middle ground between smaller, more strained frameworks and larger, flexible analogs:

Bridge Size and Reactivity

  • Bicyclo[3.2.0]heptane: Higher angle strain increases susceptibility to ring-opening reactions.
  • Bicyclo[5.4.0]undecene: Greater flexibility enables diverse catalytic applications (e.g., DBU as a non-nucleophilic base).
  • Bicyclo[3.2.1]octane: Balanced strain and stability suitable for pharmaceutical intermediates.

Functional Group Influence

  • Carboxylic acid derivatives (e.g., the title compound) exhibit enhanced water solubility compared to ester analogs like the benzyloxy derivative.
  • The C6 hydroxyl group enables chelation of metal ions, a property absent in ketone-dominated systems.

Table 4: Structural and Functional Comparisons

Compound [Ref] Bridge System Key Functional Groups Water Solubility Metal Chelation
Title compound [3.2.1] -COOH, -OH, =O High Yes
(2S,5S)-6-benzyloxy analog [3.2.1] -COOH, -OCH₂C₆H₅, =O Low No
endo-6-hydroxy-6-phenyl [3.2.0] -OH, =O, -C₆H₅ Moderate Yes
DBU [5.4.0] Tertiary amines Insoluble No

Properties

IUPAC Name

6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c10-6(11)5-2-1-4-3-8(5)7(12)9(4)13/h4-5,13H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKPSADBENEJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Diazabicyclooctane Skeleton

The bicyclic core is constructed via intramolecular urea cyclization . For example, a trifluoroacetyl-protected piperidine derivative is reacted with benzyloxyamine under activation by agents like EDC·HCl and HOBt, followed by trifluoroacetyl group removal to yield the diazabicyclo[3.2.1]octane framework. This step achieves yields of 73–88% depending on the coupling reagents and solvent system.

Key Reaction Conditions :

  • Coupling Agents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature : 10–25°C to minimize side reactions.

  • Protection/Deprotection : Benzyloxy and tert-butyl groups are used to protect hydroxyl and amine functionalities, respectively.

Deprotection and Hydroxyl Group Introduction

The critical step in accessing the 6-hydroxy derivative is the removal of the benzyloxy group via catalytic hydrogenation or acidolysis.

Catalytic Hydrogenation

Hydrogenolysis using 10% Pd/C under 7 psi hydrogen atmosphere in a DCM/DMF mixture selectively cleaves the benzyl ether, yielding the 6-hydroxy compound. This method is favored for its scalability and avoidance of harsh acidic conditions.

Example Protocol :

  • Substrate : tert-butyl(2S)-2-{[({[2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl}amino)oxy]methyl}pyrrolidine-1-carboxylate.

  • Conditions : 4 hours at 25°C, yielding >95% deprotection.

Acid-Mediated Deprotection

Alternative methods employ sodium 2-ethylhexanoate in acetone to induce benzyl group cleavage, though this approach is less common due to lower yields (~70%).

Crystallization and Purification

The final compound is often isolated as a crystalline solid to ensure high purity. Powder X-ray diffraction (PXRD) data for the 6-hydroxy derivative confirms its crystalline structure, with characteristic peaks at d = 8.19, 7.14, and 6.64 Å. Purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/hexane mixtures achieves purities >99%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)AdvantagesLimitations
EDC/HOBt CouplingEDC·HCl, HOBt, DMF73–88High yield, mild conditionsRequires extensive purification
Pd/C Hydrogenolysis10% Pd/C, H₂>95Scalable, selective deprotectionCatalyst cost
Sodium 2-EthylhexanoateSodium 2-ethylhexanoate, acetone70Avoids hydrogen gasLower yield, impurity formation

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow systems are employed for cyclization steps to enhance reaction control and reduce hazardous intermediate handling. The use of tert-butyl esters as protective groups simplifies downstream processing, as they are readily removed under acidic conditions without affecting the diazabicyclo core.

Challenges and Innovations

Stereochemical Control

Maintaining the (2S,5R) configuration is critical for β-lactamase inhibition activity. Chiral auxiliaries and asymmetric catalysis during piperidine functionalization ensure enantiomeric excess >98%.

Green Chemistry Initiatives

Recent patents emphasize replacing chlorinated solvents (e.g., DCM) with 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that 6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid exhibits promising antibacterial properties. Its ability to inhibit certain bacterial enzymes, particularly β-lactamases, positions it as a candidate for developing new antibiotics aimed at combating antibiotic-resistant bacteria .

Antibacterial Agent

The compound's structural features enable it to interact with bacterial enzymes, making it effective against strains resistant to conventional antibiotics. Studies have shown that derivatives of this compound can effectively inhibit the growth of resistant bacterial strains, addressing a significant challenge in modern medicine.

β-Lactamase Inhibition

As an impurity of Avibactam, a novel β-lactamase inhibitor, this compound plays a crucial role in enhancing the effectiveness of β-lactam antibiotics by preventing bacterial resistance mechanisms . The inhibition of β-lactamases allows for better therapeutic outcomes in treating infections caused by resistant bacteria.

Synthetic Pathways

Several synthetic methods have been developed for producing this compound, highlighting its versatility in organic synthesis:

Synthesis Method Description
Condensation Reactions Utilizes various starting materials to form the bicyclic structure through condensation reactions.
Functional Group Modifications Involves modifying existing functional groups to enhance biological activity or solubility.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against multiple strains of bacteria, including those resistant to standard treatments. Results indicated significant inhibition of bacterial growth, confirming its potential as an antibiotic candidate.

Case Study 2: Mechanistic Studies on β-Lactamase Interaction

Research focused on the interaction between this compound and various β-lactamases revealed that it effectively binds to the active site of these enzymes, inhibiting their function and restoring the efficacy of β-lactam antibiotics. This mechanism was characterized using kinetic assays and molecular modeling techniques .

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Avibactam (Sulfooxy Derivative)

Compound : (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide [18].

  • Structural Differences :
    • Position 6 : Sulfooxy (-OSO₃H) group vs. hydroxy (-OH) in the target compound.
    • Position 2 : Carboxamide (-CONH₂) vs. carboxylic acid (-COOH).
  • Functional Impact :
    • The sulfooxy group enhances β-lactamase inhibition by acting as a superior leaving group during covalent enzyme binding [19].
    • Carboxamide improves stability compared to carboxylic acid, reducing metabolic degradation.
  • Synthesis : Derived from sodium salts of benzyloxy precursors (e.g., ) via sulfation and amidation [5], [17].

Benzyloxy-Protected Precursors

Compound : (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid [1], [14].

  • Structural Differences :
    • Position 6 : Benzyloxy (-OBn) protecting group vs. hydroxy.
  • Role : Intermediate in synthesis; benzyloxy prevents premature reactivity during coupling reactions [7].
  • Physical Properties : Molecular weight 276.29 g/mol , stored at 2–8°C [3].

Carboxamide Derivatives

Compound : (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (Avibactam Impurity 1) [10].

  • Structural Differences :
    • Position 2 : Carboxamide (-CONH₂) vs. carboxylic acid.
  • Impact : Reduced acidity compared to carboxylic acid, altering pharmacokinetics and enzyme interactions.

WCK-4234 (Cyano-Sulfate Derivative)

Compound: Sodium (2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate [19].

  • Structural Differences: Position 2: Cyano (-CN) group. Position 6: Sulfate ester.
  • Functional Impact: The cyano group increases electrophilicity, enhancing β-lactamase inhibition kinetics.

Stereochemical Considerations

  • The (2S,5R) configuration is essential for activity in all derivatives. highlights that (2R,5R)-isomers exhibit reduced binding affinity due to steric clashes with β-lactamase active sites [14].

Biological Activity

6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (CAS No. 396731-17-2) is a bicyclic compound known for its significant biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a hydroxyl group at the 6-position and a keto group at the 7-position, contribute to its potential as an antibacterial agent and its interactions with various biological targets.

  • Molecular Formula : C₉H₁₁N₂O₃
  • Molecular Weight : 195.20 g/mol
  • Structural Characteristics : The compound's bicyclic structure allows for versatile interactions with biological macromolecules, especially enzymes involved in antibiotic resistance.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity, particularly against antibiotic-resistant strains of bacteria. It acts primarily by inhibiting β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics.

  • Mechanism of Action :
    • The compound interacts with specific bacterial enzymes, notably β-lactamases, which hydrolyze β-lactam antibiotics and contribute to resistance mechanisms.
    • Studies have shown that derivatives of this compound can effectively inhibit these enzymes, thereby restoring the efficacy of existing antibiotics against resistant bacteria .
  • Case Studies :
    • In a study involving murine models of infection, combinations of this compound with cefepime and meropenem demonstrated significant efficacy in treating infections caused by multidrug-resistant (MDR) bacteria .
    • Another study highlighted its effectiveness in vitro against various resistant strains, suggesting its potential role in developing new therapeutic strategies for combating bacterial infections.

Comparative Analysis

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
7-Oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octaneSulfooxy group at position 6Enhanced antibacterial activity against resistant strains
6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octaneBenzyloxy substitutionImproved solubility and bioavailability
5-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octaneHydroxyl group at position 5Different antibacterial spectrum

Synthesis and Derivatives

Various synthetic methods have been developed for producing this compound and its derivatives. These derivatives often exhibit enhanced biological activities or altered pharmacokinetic properties that can be tailored for specific therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via functionalization of its benzyloxy-protected precursor. For example, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid undergoes deprotection using hydrogenation (Pd/C in DMF:DCM) to yield the hydroxy derivative. Critical steps include:

  • Deprotection : Stirring under H₂ for 2 hours at room temperature achieves near-quantitative yields .
  • Reagent Sensitivity : Use of NaBH₄ for reduction requires strict temperature control (0°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization is necessary to isolate the final product.

Table 1 : Key Reaction Parameters and Yields

StepReagents/ConditionsYieldReference
Benzyloxy deprotectionPd/C, H₂, DMF:DCM~100%
Carboxylic acid activationIsobutyl chloroformate, Et₃N, THF40-74%

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?

  • ¹H NMR : Distinct signals for the bicyclic core (e.g., δ 3.5–4.5 ppm for protons adjacent to the diaza groups) and carboxylic acid (broad peak at δ 10–12 ppm) confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ at m/z 245.1 (calculated for C₈H₁₁N₂O₄) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the oxo and carboxylic acid groups) .

Note : Contaminants like residual THF or DMF are detected via ¹H NMR and require additional washing steps .

Advanced Research Questions

Q. How can structural modifications of the bicyclic core enhance β-lactamase inhibition efficacy?

  • Sulfation : Introducing a sulfooxy group at position 6 (e.g., via DMF-SO₃ complex) improves water solubility and binding to bacterial enzymes. The tetrabutylammonium salt of the sulfated derivative shows enhanced stability in biological matrices .
  • Carboxamide vs. Carboxylic Acid : Replacing the carboxylic acid with a carboxamide group (e.g., avibactam derivatives) reduces off-target interactions while retaining β-lactamase affinity .

Table 2 : Structure-Activity Relationships (SAR)

ModificationBiological ImpactReference
6-SulfooxyIncreased solubility and extended half-life
Carboxamide substitutionReduced renal clearance

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data?

Discrepancies in IC₅₀ values may arise from:

  • Enzyme Source Variability : Use standardized β-lactamases (e.g., TEM-1 or CTX-M-15) from validated suppliers.
  • Assay Conditions : Maintain consistent pH (7.4), temperature (37°C), and ionic strength (150 mM NaCl) across studies .
  • Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots to clarify mechanism. For example, avibactam analogs exhibit time-dependent, irreversible binding .

Q. How can reaction scalability be optimized without compromising stereochemical integrity?

  • Catalyst Screening : Replace Pd/C with heterogeneous catalysts (e.g., PtO₂) to reduce metal leaching during hydrogenation .
  • Temperature Control : Use flow chemistry for exothermic steps (e.g., NaBH₄ reduction) to maintain ≤0°C and prevent racemization .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

Methodological Considerations

Q. What are the best practices for handling the compound’s hydrolytic instability?

  • Storage : Lyophilize and store at -20°C under argon to prevent degradation.
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.